![molecular formula C13H11F3N2OS B2616265 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 932152-74-4](/img/structure/B2616265.png)
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
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Description
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone (MTAE) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, such as organic synthesis, material science, and biochemistry. MTAE has a unique structure that makes it an attractive target for research.
Scientific Research Applications
- DPP-IV Inhibitors : Commercially available sitagliptin, a potent DPP-IV inhibitor used in type II diabetes treatment, contains a trifluoromethyl-1,2,4-triazole core .
- Anticonvulsant Agents : Certain trifluoromethyl-1,2,4-triazole derivatives have demonstrated anticonvulsant properties .
- GlyT1 Inhibition : Other derivatives act as GlyT1 inhibitors, potentially useful in neurological disorders .
- Anti-HIV-1 Activity : Some compounds with this scaffold exhibit anti-HIV-1 effects .
Agrochemicals and Crop Protection
Fluorinated organic chemicals play a crucial role in the crop protection industry. Trifluoromethylpyridines, related to our compound, have been used in more than 50% of pesticides launched in recent decades .
properties
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVCZVGPDXBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone |
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